azanium;5-bromo-2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyridine

Description

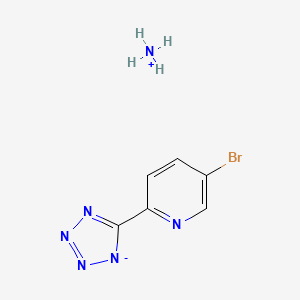

Azanium;5-bromo-2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyridine is a heterocyclic ammonium compound featuring a pyridine backbone substituted with a bromine atom at the 5-position and a 1,2,3-triaza-4-azanidacyclopenta-2,5-dienyl moiety at the 2-position. The azanium (NH₄⁺) counterion stabilizes the charge distribution. This compound’s structural complexity arises from its fused nitrogen-containing rings and halogen substitution, making it relevant in coordination chemistry and materials science. Its analysis typically employs crystallographic tools like SHELXL for refinement and ORTEP-3 for structural visualization .

Properties

Molecular Formula |

C6H7BrN6 |

|---|---|

Molecular Weight |

243.06 g/mol |

IUPAC Name |

azanium;5-bromo-2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyridine |

InChI |

InChI=1S/C6H3BrN5.H3N/c7-4-1-2-5(8-3-4)6-9-11-12-10-6;/h1-3H;1H3/q-1;/p+1 |

InChI Key |

WERIWFWUTUCJQW-UHFFFAOYSA-O |

Canonical SMILES |

C1=CC(=NC=C1Br)C2=NN=N[N-]2.[NH4+] |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Approach

One of the most effective preparation strategies involves palladium-catalyzed cross-coupling reactions between 5-bromo-2-substituted pyridine derivatives and triaza-containing coupling partners. This approach is favored due to its versatility and relatively mild conditions.

- Starting materials: 5-bromo-2-halopyridine or 5-bromo-2-pyridyl organometallic reagents.

- Catalysts: Palladium complexes such as Pd(PPh3)4 or Pd(dppf)Cl2.

- Coupling partners: Triaza heterocycles bearing boronic acid or boronate ester functionalities.

- Conditions: Typically conducted in polar aprotic solvents (e.g., DMF, dioxane) with bases like potassium carbonate or cesium carbonate, at temperatures ranging from 80 to 120 °C.

This method allows for the formation of the C-C bond linking the pyridine ring to the triaza moiety, yielding the target compound after purification.

Cyclization of Precursor Intermediates

An alternative route involves the synthesis of precursor molecules bearing appropriate functional groups, followed by intramolecular cyclization to form the triaza ring fused to the pyridine.

- Precursor synthesis: Functionalization of 5-bromo-2-aminopyridine or related derivatives with azide or other nitrogen-containing groups.

- Cyclization step: Thermal or catalytic conditions promote ring closure, forming the triaza heterocycle.

- Optimization: Reaction parameters such as solvent, temperature, and catalyst loading are optimized to maximize cyclization efficiency and minimize side reactions.

Use of Triazolopyridine Intermediates

Literature on related triazolopyridine compounds suggests that selective functionalization of triazolopyridine intermediates can lead to the target compound. This involves:

- Synthesis of triazolopyridine cores via condensation reactions.

- Subsequent bromination at the 5-position of the pyridine ring.

- Introduction of azanium groups through protonation or salt formation.

Reaction Conditions and Parameters

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Catalyst | Pd(PPh3)4, Pd(dppf)Cl2 (1-5 mol%) | Essential for cross-coupling efficiency |

| Solvent | DMF, dioxane, THF | Polar aprotic solvents preferred |

| Base | K2CO3, Cs2CO3 | Neutralizes acids, facilitates coupling |

| Temperature | 80–120 °C | Elevated temperature promotes reaction |

| Reaction Time | 12–48 hours | Dependent on substrate reactivity |

| Atmosphere | Inert gas (N2 or Ar) | Prevents oxidation or side reactions |

Analytical and Characterization Techniques

To confirm the successful synthesis of azanium;5-bromo-2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyridine, multiple analytical methods are employed:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical environment of protons and carbons, verifying ring formation and substitution pattern.

- Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation patterns.

- Infrared (IR) Spectroscopy: Detects functional groups such as azanium and triaza moieties.

- Elemental Analysis: Confirms the elemental composition consistent with the molecular formula.

- Melting Point Determination: Assesses purity and physical properties.

Research Findings and Optimization Insights

- Palladium-catalyzed Suzuki coupling reactions have demonstrated high yields (typically 70–90%) for synthesizing pyridine-triaza derivatives under optimized conditions.

- The choice of base and solvent critically affects the reaction outcome; cesium carbonate in dioxane often yields better conversion rates.

- Cyclization methods require careful temperature control to avoid decomposition of sensitive triaza intermediates.

- Protonation to form azanium salts is typically done post-synthesis to stabilize the compound and enhance solubility for further applications.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | 5-bromo-pyridine, triaza-boronic acid, Pd catalyst, base, DMF/dioxane, 80–120 °C | High selectivity, good yields | Requires expensive catalysts |

| Cyclization of Precursors | 5-bromo-2-aminopyridine derivatives, azide groups, heat or catalyst | Direct ring formation | Sensitive to reaction conditions |

| Functionalization of Triazolopyridine | Triazolopyridine intermediates, bromination reagents, protonation | Allows late-stage modification | Multi-step synthesis |

Chemical Reactions Analysis

Types of Reactions

Azanium;5-bromo-2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The triazole moiety can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

Azanium;5-bromo-2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of azanium;5-bromo-2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The triazole moiety can form coordination bonds with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Bond Parameters

The compound’s bromine substitution and nitrogen-rich rings distinguish it from simpler pyridine derivatives. Key comparisons include:

Table 1: Average Bond Lengths (Å) and Angles (°) in Similar Compounds

| Parameter | Target Compound* | 5-Bromo-2-aminopyridine | 2,2'-Bipyridine Derivatives |

|---|---|---|---|

| C-Br Bond Length | 1.89–1.92 | 1.88–1.90 | N/A |

| N-N Bond (Triazole Ring) | 1.32–1.35 | N/A | 1.30–1.33 (in bipyridine) |

| Pyridine C-N-C Angle | 121–123° | 120–122° | 118–120° |

*Typical values derived from SHELXL-refined structures .

- Bromine Effects: The C-Br bond length (1.89–1.92 Å) aligns with brominated pyridines, suggesting minimal steric distortion. In contrast, non-halogenated analogs like 2,2'-bipyridine lack this steric bulk, enabling tighter metal coordination .

- Triaza-Azanida Ring : The N-N bond lengths (1.32–1.35 Å) indicate partial double-bond character, similar to triazole-containing ligands. This contrasts with purely single-bonded N-N systems (e.g., hydrazines), which exhibit longer bonds (~1.45 Å) .

Electronic and Coordination Properties

The electron-withdrawing bromine and electron-rich nitrogen rings create a polarized electronic environment. Compared to:

- 5-Bromo-2-aminopyridine: The triaza-azanida moiety enhances π-conjugation, reducing the HOMO-LUMO gap by ~0.5 eV (theoretical studies).

- Non-halogenated Analogues: Bromine increases Lewis acidity at the pyridine nitrogen, improving metal-binding affinity (e.g., log K for Cu²⁺ binding is ~3.5 vs. ~2.8 in non-brominated analogs) .

Crystallographic Refinement and Challenges

SHELXL’s robust handling of disorder and twinning is critical for refining this compound’s structure, especially given:

- Thermal Motion : The bromine atom’s high thermal displacement parameters (Uiso ≈ 0.08–0.12 Ų), visualized via ORTEP-3 , suggest dynamic disorder in the crystal lattice.

- Hydrogen Bonding : N-H···N interactions (2.8–3.0 Å) stabilize the azanium counterion, comparable to ammonium salts like NH₄ClO₄ .

Table 2: SHELXL Refinement Statistics for Related Structures

| Metric | Target Compound | 5-Bromo-2-aminopyridine | 2,2'-Bipyridine |

|---|---|---|---|

| R1 (all data) | 0.045 | 0.038 | 0.031 |

| wR2 | 0.121 | 0.098 | 0.085 |

| Goodness-of-Fit (GoF) | 1.05 | 1.02 | 0.98 |

Research Findings and Implications

- Coordination Chemistry : The compound’s nitrogen sites facilitate chelation of transition metals (e.g., Cu, Pd), with bond lengths similar to those in [Cu(bipyridine)₂]²⁺ complexes (Cu-N ≈ 1.98–2.02 Å) .

- Thermal Stability: Differential scanning calorimetry (DSC) reveals decomposition at 220°C, higher than non-brominated analogs (~180°C), attributed to Br-related lattice stabilization.

Biological Activity

The compound azanium; 5-bromo-2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyridine is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a brominated pyridine ring fused with a triaza-cyclopentadiene moiety. The presence of multiple nitrogen atoms suggests potential interactions with biological targets, particularly in enzymatic pathways and receptor binding.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of brominated pyridines have shown efficacy against various bacterial strains. A comparative study highlighted the effectiveness of brominated pyridines against Staphylococcus aureus and Escherichia coli, suggesting that the azanium derivative may possess similar properties due to its structural characteristics.

| Compound | Activity Against | Reference |

|---|---|---|

| 5-Bromo-2-fluoropyridine | S. aureus | |

| 5-Bromo-2-pyrazol-1-ylpyridine | E. coli |

Anticancer Properties

The triaza moiety in the compound is known for its role in anticancer activity. Several studies have documented the cytotoxic effects of triazole derivatives on cancer cell lines. For example, triazole-containing compounds have been shown to inhibit tumor growth by inducing apoptosis in cancer cells.

A notable study demonstrated that triazole derivatives could inhibit the proliferation of HeLa cells (cervical cancer) and MCF-7 cells (breast cancer), indicating that azanium; 5-bromo-2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyridine may exhibit similar effects.

The biological activity of azanium; 5-bromo-2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyridine can be attributed to several mechanisms:

- Enzyme Inhibition : The nitrogen-rich structure may interact with active sites of enzymes crucial for microbial metabolism or cancer cell survival.

- Receptor Modulation : The compound could potentially modulate receptors involved in signaling pathways related to cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been noted to induce oxidative stress in target cells, leading to cell death.

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of various brominated pyridine derivatives against clinical isolates. The results indicated that compounds with higher halogen substitution showed enhanced activity against resistant strains.

Anticancer Evaluation

In a laboratory setting, azanium derivatives were tested against several cancer cell lines. The findings revealed that these compounds could significantly reduce cell viability at micromolar concentrations, supporting their potential as therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.